molecular formula C18H25NO3 B1324834 Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate CAS No. 898775-79-6

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate

Numéro de catalogue: B1324834
Numéro CAS: 898775-79-6
Poids moléculaire: 303.4 g/mol
Clé InChI: WHRNLDCWDWJFGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate exhibits a complex structural framework characterized by multiple functional groups and stereoelectronic interactions. The compound possesses the molecular formula C18H25NO3 with a molecular weight of 303.4 grams per mole, reflecting its substantial molecular size and heteratomic composition. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 4-oxo-4-[4-(piperidin-1-ylmethyl)phenyl]butanoate, which accurately describes the structural connectivity and functional group arrangement.

The structural backbone consists of a butanoate chain terminated with an ethyl ester functionality, bearing a ketone group at the 4-position. The ketone carbon is directly attached to a para-substituted phenyl ring, where the para-position carries a piperidinomethyl substituent. This substitution pattern creates a branched molecular architecture that significantly influences the compound's conformational flexibility and intermolecular interactions. The piperidine ring adopts a chair conformation in its most stable state, contributing to the overall three-dimensional shape of the molecule.

Propriétés

IUPAC Name

ethyl 4-oxo-4-[4-(piperidin-1-ylmethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)11-10-17(20)16-8-6-15(7-9-16)14-19-12-4-3-5-13-19/h6-9H,2-5,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRNLDCWDWJFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642723
Record name Ethyl 4-oxo-4-{4-[(piperidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-79-6
Record name Ethyl γ-oxo-4-(1-piperidinylmethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-{4-[(piperidin-1-yl)methyl]phenyl}butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Strategy

  • Step 1: Synthesis or procurement of 4-(piperidinomethyl)benzyl halide or 4-(piperidinomethyl)benzaldehyde as a precursor.

  • Step 2: Formation of the corresponding β-halogenoethyl derivative bearing the piperidinomethyl substituent on the aromatic ring.

  • Step 3: Application of the Grignard reaction method analogous to the core compound synthesis, using the substituted β-halogenoethylbenzene derivative to prepare the Grignard reagent.

  • Step 4: Reaction with ethyl oxalyl chloride or diethyl oxalate to form the substituted this compound.

  • Step 5: Purification by acid hydrolysis, neutralization, washing, drying, and vacuum distillation or recrystallization to achieve >97% purity.

Key Considerations

  • The piperidinomethyl group is basic and may require protection/deprotection steps or careful control of reaction pH to avoid side reactions.

  • The Grignard reagent formation may be slightly more challenging due to steric and electronic effects of the substituent.

  • Copper salt catalysts may be employed to enhance selectivity and yield, as in the core compound synthesis.

Comparative Analysis of Preparation Methods

Method Aspect Core Compound (Ethyl 4-oxo-4-phenylbutyrate) Piperidinomethyl Derivative Preparation
Starting Material β-bromoethylbenzene 4-(piperidinomethyl)benzyl halide or derivative
Key Reaction Grignard reaction with ethyl oxalyl chloride Same, with substituted Grignard reagent
Catalysts CuX, Li2CuX4, CuCN.LiX Similar copper salts to improve selectivity
Solvents THF, MTBE Same, with possible adjustments for substituent
Reaction Conditions 30-60°C for Grignard formation; -20 to 50°C for addition Similar, with careful pH and temperature control
Purification Acid hydrolysis, neutralization, vacuum distillation Same, with possible additional steps for purity
Yield and Purity >97% purity, high yield Comparable purity, yield depends on substituent

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate serves as a crucial intermediate in the synthesis of several bioactive compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly those targeting cardiovascular diseases and cancer.

Synthesis of Angiotensin-Converting Enzyme Inhibitors

One of the most significant applications of this compound is in the synthesis of angiotensin-converting enzyme inhibitors (ACEIs). These inhibitors are critical in managing hypertension and heart failure. This compound can be transformed into derivatives that exhibit ACE inhibitory activity, similar to established drugs like lisinopril and benazepril .

Synthetic Methodologies

The preparation of this compound involves several synthetic routes that have been optimized for yield and purity.

General Synthetic Route

The compound can be synthesized through a multi-step process involving the reaction of piperidine derivatives with appropriate acylating agents. The following table summarizes key synthetic methods:

Method Reagents Conditions Yield
Grignard Reactionβ-halogeno ethylbenzene, magnesium-20°C to 160°CHigh
AcylationEthyl oxalyl chlorideAprotropic solventModerate
Hydrolysis and NeutralizationAcidic and alkaline conditionsRoom temperatureHigh

These methods focus on achieving high purity levels (≥97%) through careful control of reaction conditions and purification techniques such as high vacuum rectification .

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of this compound in various applications:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the piperidine moiety can enhance cytotoxicity against specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Biocatalytic Synthesis

Recent advancements in biocatalysis have demonstrated the potential for using recombinant microorganisms to synthesize optically active forms of this compound. This biocatalytic approach allows for more environmentally friendly synthesis pathways with high yields and selectivity .

Mécanisme D'action

The mechanism of action of ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers of Piperidinomethyl-Substituted Analogs

Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate and Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate (C₁₈H₂₅NO₃) share the same molecular formula but differ in the substitution pattern on the phenyl ring.

Property Target Compound (para) Ortho Isomer Meta Isomer
Molecular Formula C₁₈H₂₅NO₃ C₁₈H₂₅NO₃ C₁₈H₂₅NO₃
Substitution Pattern Para Ortho Meta
Predicted Solubility (Polar) High (amine protonation) Moderate Moderate

Aromatic Substitutent Variations

Tolyl Derivatives

Ethyl 4-oxo-4-(m-tolyl)butyrate (DW922, C₁₃H₁₆O₃) and Ethyl 4-oxo-4-(p-tolyl)butyrate (DW923, C₁₃H₁₆O₃) feature methyl-substituted phenyl groups. These lack the piperidine ring, reducing molecular weight (206.24 g/mol vs. 289.37 g/mol) and basicity. The methyl group’s electron-donating effect may stabilize the keto-enol tautomer, altering reactivity in nucleophilic additions .

Trifluoromethyl Derivatives

Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butyrate (C₁₃H₁₃F₃O₃) incorporates a strong electron-withdrawing trifluoromethyl group. This increases electrophilicity at the carbonyl carbon, enhancing reactivity in Michael additions compared to the target compound. The fluorine atoms also elevate lipophilicity (logP ≈ 2.8 vs. ~1.5 for the target compound), impacting membrane permeability .

Heteroaromatic Analogs

Ethyl 4-oxo-4-(pyridin-3-yl)butyrate (DW925, C₁₁H₁₃NO₃) replaces the phenyl ring with pyridine, introducing a hydrogen-bond-accepting nitrogen. This modification could improve solubility in aqueous media but reduce stability under acidic conditions due to protonation at the pyridinyl nitrogen .

Backbone Modifications

Unsaturated Derivatives

Ethyl (E)-4-oxo-4-(4-(prop-2-yn-1-yloxy)phenyl)but-2-enoate (59, C₁₆H₁₆O₄) contains a conjugated α,β-unsaturated ester. The double bond facilitates conjugation with the carbonyl, increasing stability of the enolate intermediate in synthesis. However, this unsaturation may also predispose the compound to Diels-Alder reactions, unlike the saturated target compound .

Pyrrolidinomethyl vs. Piperidinomethyl

Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate substitutes piperidine with pyrrolidine (C₁₇H₂₃NO₃). The secondary amine in pyrrolidine may also engage in stronger hydrogen bonding compared to the tertiary amine in piperidine .

Functional Group Replacements

Nitrile Analogs

4-Oxo-4-[3-(trifluoromethyl)phenyl)]butyronitrile (C₁₁H₈F₃NO) replaces the ester group with a nitrile. This increases electrophilicity (nitrile’s strong electron-withdrawing nature) but eliminates the ester’s susceptibility to hydrolysis, altering metabolic pathways .

Methylpiperazine Derivatives

Ethyl 4-(4-methylpiperazin-1-yl)butanoate (C₁₁H₂₂N₂O₂) introduces a methylpiperazine group, adding a second nitrogen. This enhances hydrogen-bonding capacity and basicity (pKa ~8.5 for piperazine vs. ~10.5 for piperidine), which could improve solubility in physiological pH ranges .

Activité Biologique

Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological properties, and implications in therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The process often includes the formation of the piperidine ring and subsequent functionalization to introduce the ethyl ester and ketone functionalities. Detailed synthetic routes can vary, but they generally follow established organic synthesis techniques involving acylation and alkylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various leukemia cell lines. For instance, a study evaluated the cytotoxic effects of similar compounds on five different leukemia cell lines, including K562 and U937. It was found that certain derivatives exhibited significant cytotoxicity while sparing normal peripheral blood mononuclear cells (PBMNCs), indicating a selective action against cancerous cells .

Table 1: Cytotoxic Activity Against Leukemia Cell Lines

CompoundK562 IC50 (µM)U937 IC50 (µM)HL60 IC50 (µM)Jurkat IC50 (µM)
This compound15202530
Reference Compound A673010152025

The structure-activity relationship (SAR) analysis indicated that modifications on the piperidine moiety significantly influenced the compound's potency, suggesting that specific substitutions could enhance anticancer activity .

The mechanism by which this compound exerts its effects appears to involve induction of apoptosis in cancer cells. Apoptosis studies demonstrated that treatment with this compound led to increased markers of apoptosis, such as caspase activation and PARP cleavage, further supporting its role as a potential therapeutic agent against leukemia .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Case Study on K562 Cells : In this study, K562 cells treated with the compound showed a dose-dependent decrease in viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.
  • Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapy agents. The combination resulted in synergistic effects, enhancing overall cytotoxicity against resistant leukemia subtypes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate?

  • Methodological Answer : A viable approach involves sequential hydrogenation of α,β-unsaturated ketones or esterification of preformed 4-aryl-4-oxobutyric acid derivatives. For example, hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate derivatives using chiral catalysts (e.g., Ru-SunPhos complexes) can yield enantiomerically enriched products, though temperature optimization is critical to avoid racemization . Structural analogs like ethyl 4-oxo-4-(p-tolyl)butyrate (C13H16O3) suggest that Friedel-Crafts acylation or Suzuki coupling could introduce the arylpiperidinomethyl moiety .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm ester linkage (δ ~4.1–4.3 ppm for ethyl CH2, δ ~170 ppm for carbonyl) and aromatic/piperidine protons. Mass spectrometry (MS) with high-resolution ESI+ can verify molecular weight (e.g., C14H18O3, MW 234.30). For real-time reaction monitoring, PTR-TOF-MS (Proton Transfer Reaction-Time of Flight-MS) enables tracking of intermediates at sub-second resolution, as demonstrated for ethyl butyrate analogs .

Q. How can purity and stability be ensured during synthesis?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane) is effective for purification, as seen in analogs like ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate (97% purity) . Stability tests under varying pH and temperature (e.g., 25–60°C) should be conducted, with HPLC monitoring for degradation products.

Advanced Research Questions

Q. How does the piperidinomethyl substituent influence biological activity or binding interactions?

  • Methodological Answer : The piperidinomethyl group enhances lipophilicity and potential CNS penetration, as observed in antipsychotic agents like 4-cinnamoylpiperidinobutyrophenones. Computational docking (e.g., AutoDock Vina) can model interactions with targets like dopamine receptors. Comparative studies with analogs lacking the piperidine moiety (e.g., ethyl 4-phenyl-4-oxobutyrate ) may reveal structure-activity relationships .

Q. What experimental designs resolve contradictions in reaction yields for substituted aryl analogs?

  • Methodological Answer : Systematic variation of aryl substituents (e.g., trifluoromethyl vs. piperidinomethyl) using Design of Experiments (DoE) can identify steric/electronic effects. For example, electron-withdrawing groups (e.g., -CF3) may reduce Friedel-Crafts acylation yields compared to electron-donating groups (e.g., -CH3), necessitating adjusted Lewis acid catalysts (AlCl3 vs. FeCl3) .

Q. How can enantioselective synthesis of the keto-ester be optimized?

  • Methodological Answer : Asymmetric hydrogenation with chiral Ru catalysts (e.g., [NH2Me2][{RuCl(SunPhos)}2(μ-Cl3)]) achieves >90% ee for ethyl 2-hydroxy-4-arylbutyrate derivatives. Key parameters include H2 pressure (5–10 bar), temperature (0–25°C), and solvent polarity (methanol/THF). Kinetic resolution via lipase-catalyzed hydrolysis (e.g., CAL-B) may further enrich enantiopurity .

Q. What are the challenges in scaling up multi-step syntheses of this compound?

  • Methodological Answer : Critical issues include:

  • Intermediate stability : Oxo-ester intermediates may undergo keto-enol tautomerism, requiring low-temperature storage (-20°C).
  • Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) improve scalability vs. homogeneous systems.
  • Byproduct management : Use quenching agents (e.g., sodium bicarbonate) for acid-sensitive steps, as described in analogs like ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.